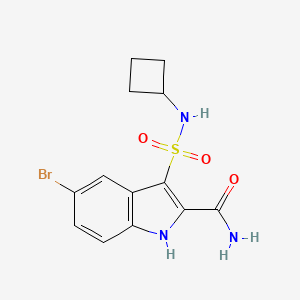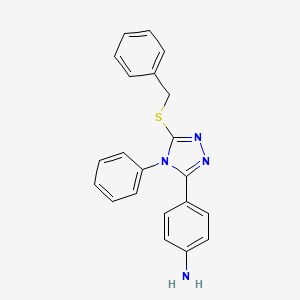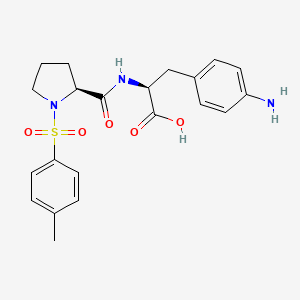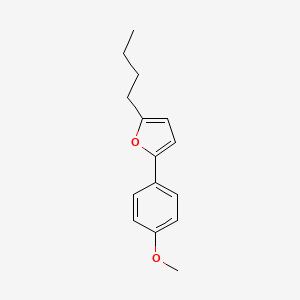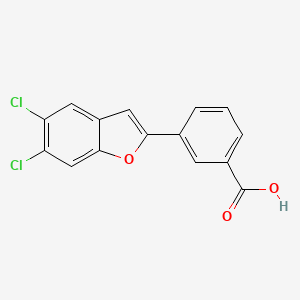![molecular formula C17H17NO2Se B12903358 Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-56-6](/img/structure/B12903358.png)
Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenylselanyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxyphenyl halide with a suitable nucleophile.
Attachment of the Phenylselanyl Group: The phenylselanyl group can be introduced through a selenation reaction. This involves the reaction of a phenylselanyl halide with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as the use of advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form a selenoxide, which can further undergo elimination to form a double bond.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole, which can further undergo ring-opening reactions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of dihydroisoxazole and ring-opened products.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学的研究の応用
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study the role of selenium in biological systems, particularly its antioxidant properties.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.
Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis, such as the MAPK and NF-κB pathways.
類似化合物との比較
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-5-methylisoxazole: Lacks the phenylselanyl group, resulting in different chemical reactivity and biological activity.
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
3-(4-Methoxyphenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a phenylthio group instead of a phenylselanyl group, resulting in different redox properties and biological activity.
The uniqueness of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole lies in the presence of both the methoxyphenyl and phenylselanyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
828939-56-6 |
|---|---|
分子式 |
C17H17NO2Se |
分子量 |
346.3 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 |
InChIキー |
OTRXMWKYFNNADD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


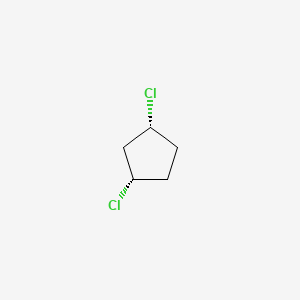
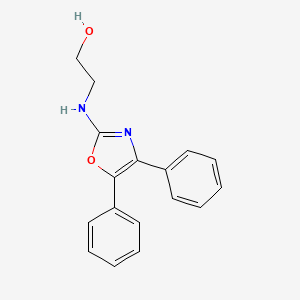
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
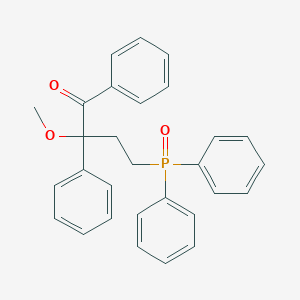
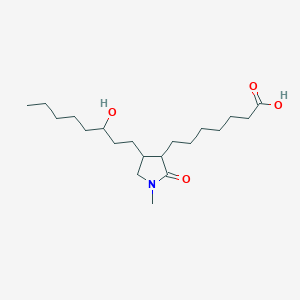
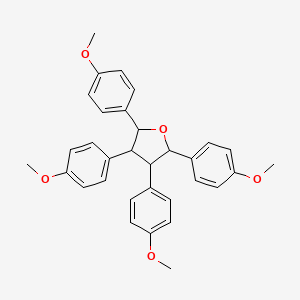
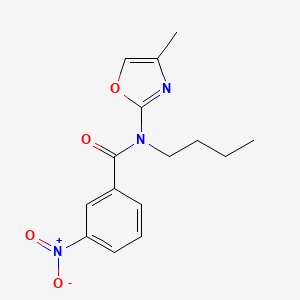
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
